3-Methyl-n1-propylbenzene-1,4-diamine
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Overview
Description
3-Methyl-n1-propylbenzene-1,4-diamine, also known by its IUPAC name 2-methyl-N4-propyl-1,4-benzenediamine, is an organic compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This compound is characterized by the presence of a benzene ring substituted with a methyl group and a propylamine group at the para positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-n1-propylbenzene-1,4-diamine typically involves multi-step organic reactions. One common method includes:
Friedel-Crafts Acylation:
Reduction: The acyl group is then reduced to an alkane using a reducing agent like zinc amalgam in hydrochloric acid (Clemmensen reduction).
Nitration: The benzene ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group.
Reduction of Nitro Group: The nitro group is reduced to an amine using a reducing agent such as iron in hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-n1-propylbenzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert nitro groups to amines using reducing agents like iron in hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Iron in hydrochloric acid for nitro group reduction.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of nitro, sulfonic, or halogenated derivatives.
Scientific Research Applications
3-Methyl-n1-propylbenzene-1,4-diamine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-n1-propylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The specific pathways and molecular targets depend on the context of its application, such as its role in biological systems or chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
N1-propylbenzene-1,3-diamine: Similar structure but with different substitution pattern on the benzene ring.
3-methyl-N1-propylbenzene-1,4-diamine dihydrochloride: A salt form of the compound with different physical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry, where its reactivity and interaction with other molecules can be precisely controlled .
Properties
IUPAC Name |
2-methyl-4-N-propylbenzene-1,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-3-6-12-9-4-5-10(11)8(2)7-9/h4-5,7,12H,3,6,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMCVBWOWZEJIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=C(C=C1)N)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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